

Application Notes and Protocols: (R)-VT104 in Combination with EGFR Inhibitors

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Compound of Interest

Compound Name: (R)-VT104

Cat. No.: B10823716

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Introduction

The development of resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of EGFR-mutated non-small cell lung cancer (NSCLC). One of the emerging mechanisms of resistance and tumor cell survival involves the activation of the Hippo-YAP/TAZ signaling pathway. **(R)-VT104** is a potent, orally bioavailable small molecule inhibitor that targets the transcriptional activity of the YAP/TAZ-TEAD complex by preventing the auto-palmitoylation of TEAD transcription factors. This document provides detailed application notes and experimental protocols for investigating the synergistic anti-tumor effects of combining **(R)-VT104** with EGFR inhibitors, based on preclinical studies.

Mechanism of Action and Rationale for Combination Therapy

EGFR inhibitors, such as osimertinib and afatinib, effectively block the pro-survival signaling cascades driven by mutant EGFR. However, a subset of cancer cells can survive this initial treatment, potentially leading to relapse. Evidence suggests that the activation of the transcriptional co-activator Yes-associated protein 1 (YAP1) is involved in this initial survival and subsequent resistance to EGFR-TKIs.[1]

Activated YAP1 translocates to the nucleus and binds to TEAD transcription factors, driving the expression of genes that promote cell proliferation and survival.[\[2\]](#) **(R)-VT104** is a pan-TEAD inhibitor that prevents the palmitoylation necessary for the interaction between YAP/TAZ and TEAD, thereby inhibiting the transcription of their target genes.[\[3\]](#)[\[4\]](#)

The combination of an EGFR inhibitor with **(R)-VT104** is a rational therapeutic strategy. While the EGFR inhibitor blocks the primary oncogenic signaling pathway, **(R)-VT104** targets a key survival pathway, leading to a more potent and durable anti-tumor response. Preclinical studies have demonstrated that this combination results in synergistic tumor-suppressive effects in EGFR mutation-positive lung cancer models.[\[5\]](#)[\[6\]](#)

Data Presentation

The following tables summarize the quantitative data from preclinical studies on **(R)-VT104** and its combination with EGFR inhibitors in EGFR-mutant lung cancer cell lines.

Table 1: In Vitro Efficacy of EGFR Inhibitors in EGFR-Mutant NSCLC Cell Lines

Cell Line	EGFR Mutation Status	EGFR Inhibitor	IC50 (nmol/L)
PC-9	Exon 19 Deletion	Osimertinib	123
HCC827	Exon 19 Deletion	Osimertinib	379
KTOR27	Kinase Domain Duplication	Afatinib	10.5
KTOR27	Kinase Domain Duplication	Osimertinib	96.3

Data sourced from a study on the combination of VT104 and EGFR TKIs.[\[4\]](#)

Table 2: In Vivo Efficacy of **(R)-VT104** and Osimertinib Combination in a Xenograft Model

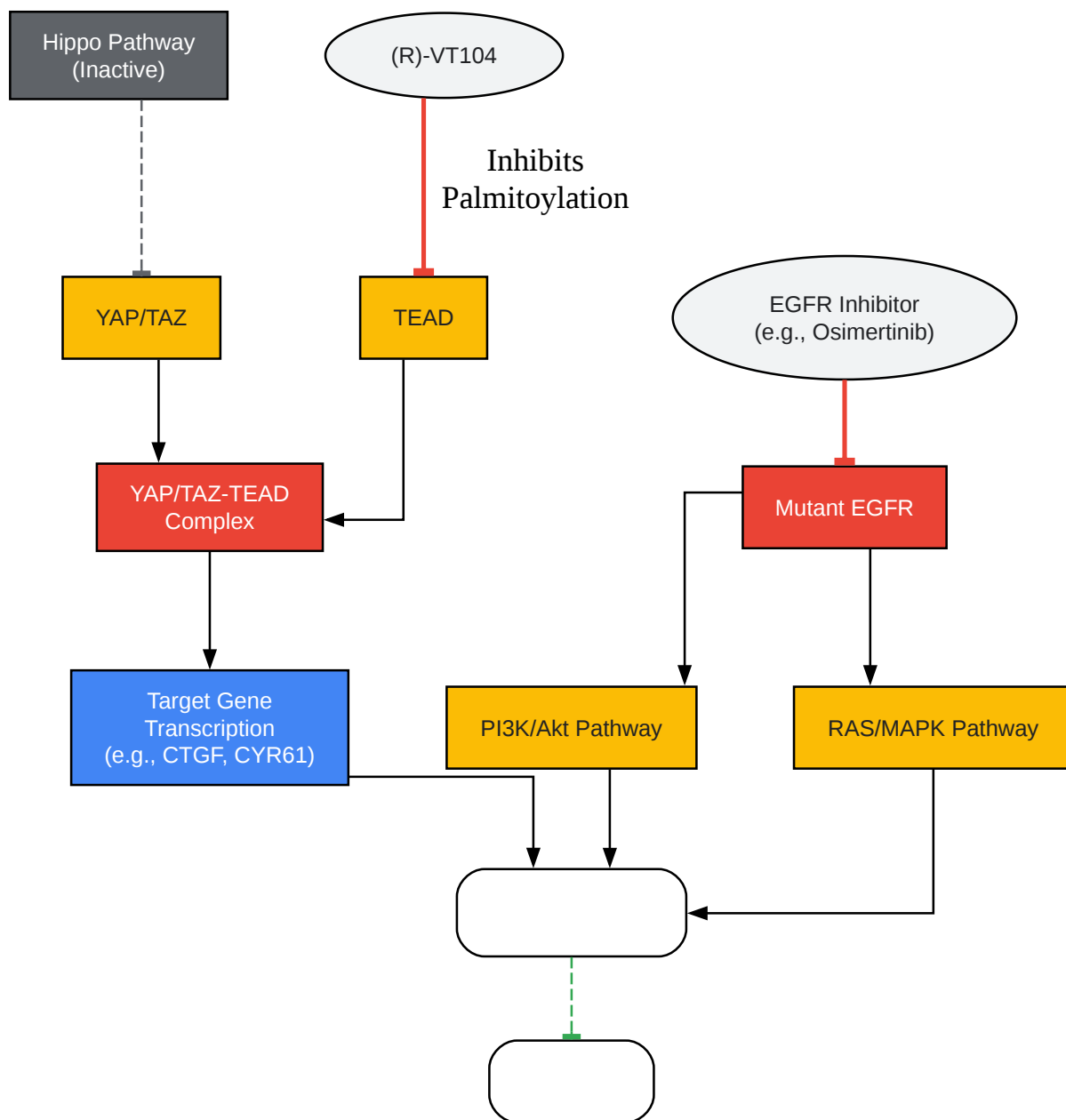
Treatment Group	Dosing	Outcome
Vehicle	-	Continuous tumor growth
(R)-VT104	10 mg/kg, orally, daily	Minimal effect on tumor growth
Osimertinib	5 mg/kg, orally, daily	Initial tumor regression followed by regrowth
(R)-VT104 + Osimertinib	10 mg/kg + 5 mg/kg, orally, daily	Significantly suppressed tumor regrowth compared to osimertinib alone

Based on in vivo experiments in mice bearing EGFR mutation-positive lung cancer xenografts.

[\[7\]](#)

Signaling Pathways and Experimental Workflows

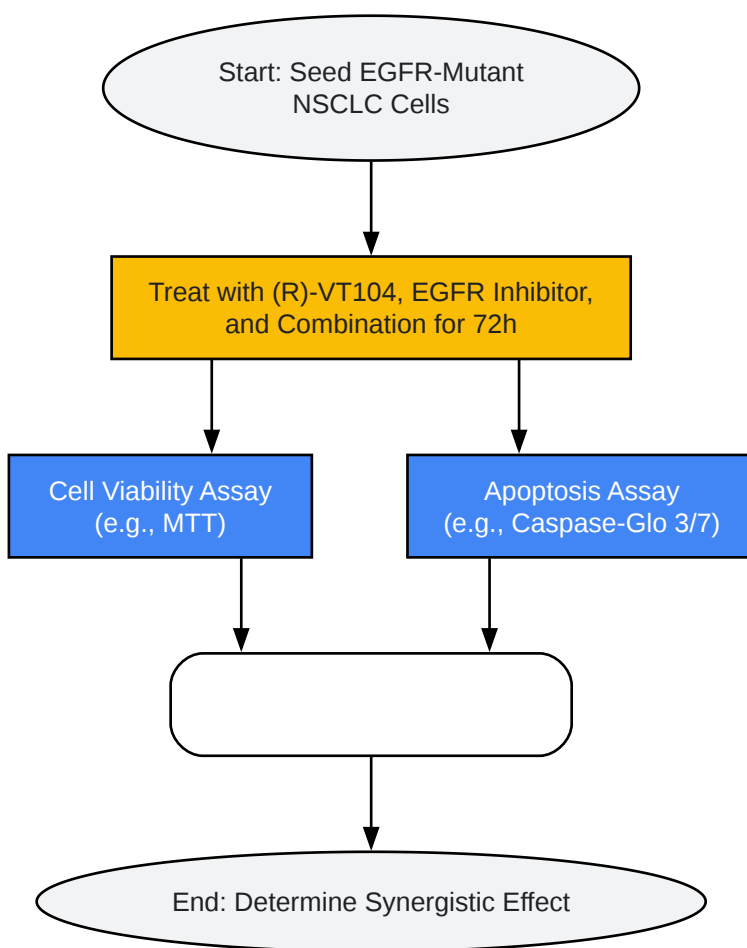
Signaling Pathway of Combined (R)-VT104 and EGFR Inhibition

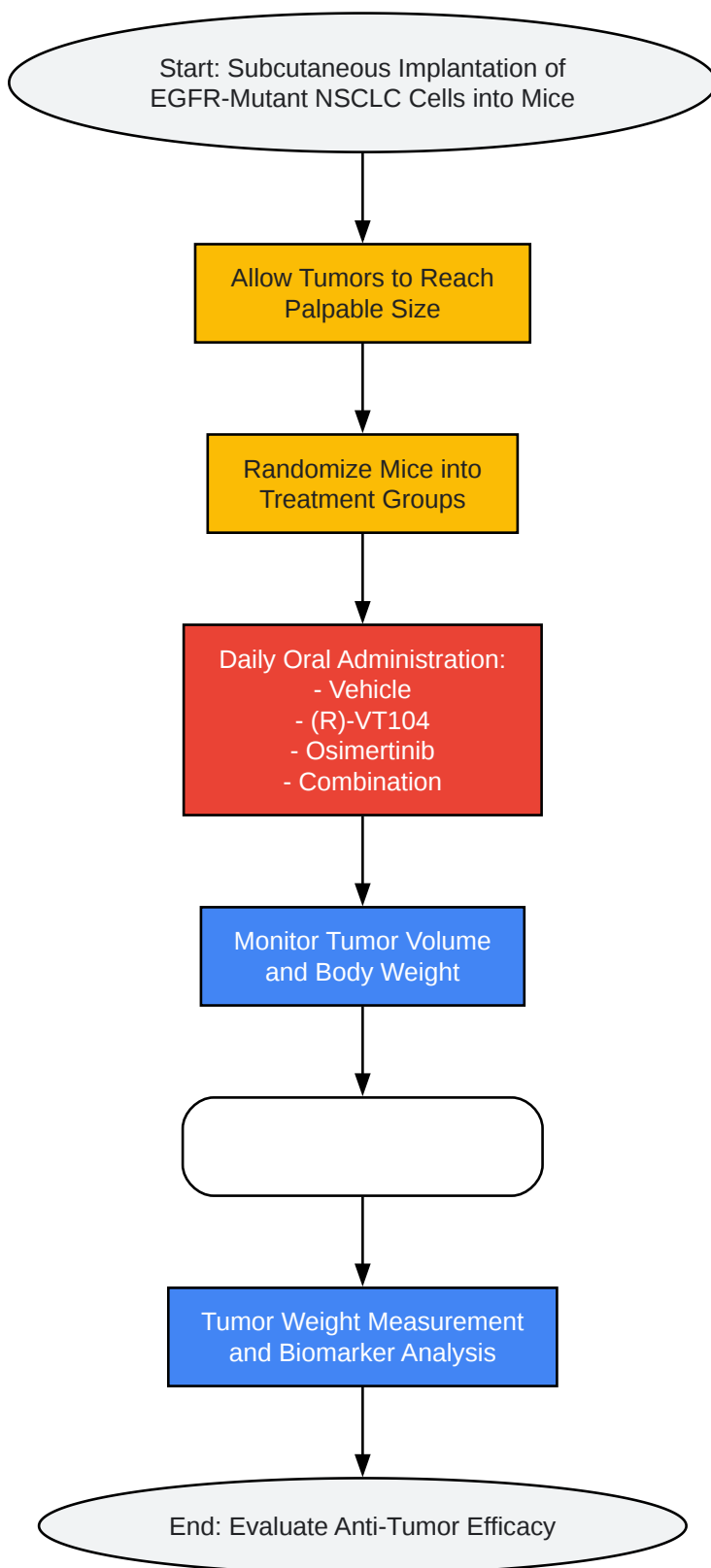


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Caption: Combined inhibition of EGFR and YAP/TAZ-TEAD signaling pathways.

Experimental Workflow for In Vitro Synergy Assessment





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